(E)-18-ethoxyoctadec-3-ene
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Overview
Description
(E)-18-ethoxyoctadec-3-ene is an organic compound characterized by its long carbon chain with an ethoxy group and a double bond in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-18-ethoxyoctadec-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with octadec-3-ene, which is then subjected to an ethoxylation reaction.
Ethoxylation: This reaction involves the addition of an ethoxy group (–OCH2CH3) to the octadec-3-ene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium ethoxide.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-18-ethoxyoctadec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of ethoxyoctadecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxy alcohols, aldehydes, or acids.
Reduction: Formation of ethoxyoctadecane.
Substitution: Formation of various substituted alkenes.
Scientific Research Applications
(E)-18-ethoxyoctadec-3-ene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-18-ethoxyoctadec-3-ene involves its interaction with specific molecular targets. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can modulate various biochemical pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Octadec-3-ene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxyoctadecane: Saturated version of (E)-18-ethoxyoctadec-3-ene, with different chemical properties.
Other Ethoxylated Alkenes: Compounds with similar structures but different chain lengths or positions of the ethoxy group.
Uniqueness
This compound is unique due to its specific combination of an ethoxy group and a trans double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
68920-66-1 |
---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(E)-18-ethoxyoctadec-3-ene |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h5-6H,3-4,7-20H2,1-2H3/b6-5+ |
InChI Key |
WBCCOWHDSAVXAO-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCCCCCOCC |
SMILES |
CCC=CCCCCCCCCCCCCCCOCC |
Canonical SMILES |
CCC=CCCCCCCCCCCCCCCOCC |
68920-66-1 | |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
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